tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate
Description
Structural Classification and Nomenclature
The compound belongs to the pyrido[4,3-d]pyrimidine family, a class of bicyclic heterocycles comprising fused pyridine and pyrimidine rings. The numbering of the pyrido[4,3-d]pyrimidine system follows IUPAC conventions, where the pyridine ring is fused to the pyrimidine at positions 4 and 3, respectively. Key structural features include:
- Core framework : A partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which reduces ring aromaticity and enhances conformational flexibility.
- Substituents :
- A piperidine ring linked at position 2 via a carbon-nitrogen bond.
- A methylamino group (-NHCH₃) at position 4 of the pyrimidine ring.
- A tert-butoxycarbonyl (Boc) group protecting the piperidine’s nitrogen atom.
The IUPAC name systematically describes these features, emphasizing the tetrahydropyrido-pyrimidine core and substituent positions. The Boc group, a common protecting group in organic synthesis, improves solubility and stability during synthetic workflows.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Core structure | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine |
| Substituents | 2-Piperidine, 4-methylamino, 1-(tert-butoxycarbonyl) |
| Hybridization | Sp²/sp³ hybridized nitrogen atoms in the fused ring system |
| Stereochemistry | Potential chiral centers at piperidine and tetrahydropyrido-pyrimidine sites |
Historical Context in Heterocyclic Chemistry
Pyrido-pyrimidines emerged as pharmacophores in the mid-20th century, with early studies focusing on their structural resemblance to purines and pteridines. The synthesis of pyrido[4,3-d]pyrimidine derivatives gained traction in the 1990s, driven by their inhibitory activity against dihydrofolate reductase (DHFR), a target in cancer and antimicrobial therapy. For instance, Kisliuk et al. pioneered methods to functionalize pyrido-pyrimidines with alkylamino groups, demonstrating their utility as antifolate agents.
The introduction of saturated tetrahydropyrido-pyrimidine cores, as seen in this compound, marked a shift toward optimizing pharmacokinetic properties. Partial saturation reduces planar rigidity, potentially enhancing membrane permeability and target engagement. Patent literature from the late 20th century highlights efforts to derivatize tetrahydropyrido-pyrimidines with lipophilic groups, such as tert-butyl carbamates, to improve blood-brain barrier penetration. These innovations laid the groundwork for modern drug discovery campaigns targeting central nervous system (CNS) disorders and oncology.
Significance in Medicinal Chemistry and Drug Discovery
Pyrido-pyrimidines are prized for their versatility in interacting with biological macromolecules. The this compound exemplifies this through three key attributes:
- Kinase inhibition potential : The methylamino and piperidine groups may facilitate hydrogen bonding with kinase ATP-binding pockets, a mechanism observed in pyrido[2,3-d]pyrimidine-based inhibitors like piritrexim.
- Enhanced bioavailability : The Boc group and tetrahydropyrido core mitigate metabolic degradation, extending plasma half-life compared to fully aromatic analogs.
- Structural modularity : Positions 2 and 4 allow for functional group diversification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.
Table 2: Comparative Analysis of Pyrido-Pyrimidine Derivatives
| Compound | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| Piritrexim | Pyrido[2,3-d]pyrimidine | 2,4-Diamino, lipophilic side chain | DHFR, kinases |
| Gefitinib | Quinazoline | Anilino, morpholino | EGFR kinase |
| Subject compound | Pyrido[4,3-d]pyrimidine | Piperidine, Boc, methylamino | Kinases, epigenetic enzymes |
The compound’s design aligns with trends in fragment-based drug discovery, where bicyclic cores serve as scaffolds for building high-affinity ligands. Recent advances in green chemistry, such as microwave-assisted synthesis in glycerol, further underscore the practicality of developing such molecules for therapeutic applications.
Properties
Molecular Formula |
C18H29N5O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-10-6-5-7-14(23)16-21-13-8-9-20-11-12(13)15(19-4)22-16/h14,20H,5-11H2,1-4H3,(H,19,21,22) |
InChI Key |
WJXGWGQJJFQWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC3=C(CNCC3)C(=N2)NC |
Origin of Product |
United States |
Preparation Methods
Amination of Chlorinated Pyrimidine Precursors
A foundational approach involves the displacement of chlorine atoms in chlorinated pyrimidine derivatives with methylamino-piperidine intermediates. For example, tert-butyl 4-(methylamino)piperidine-1-carboxylate reacts with 6-chloro-3-nitro-2-methylpyridine in acetonitrile at 65°C for 30 hours, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This method achieves moderate yields (65–70%) but requires subsequent nitro-group reduction.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 65°C | |
| Base | DIPEA | |
| Yield | 65–70% |
Mitsunobu and Carbodiimide-Mediated Couplings
Alternative pathways employ carbodiimide reagents for amide bond formation. A notable example involves the reaction of benzyl 4-(methylamino)piperidine-1-carboxylate with 1-methyl-L-proline using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt). This method produces tert-butyl 4-[methyl(1-methyl-L-prolyl)amino]piperidine-1-carboxylate in 78% yield after 12 hours at room temperature.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Tetrahydropyrido-Pyrimidine Scaffolds
Palladium-mediated couplings are critical for introducing the tetrahydropyrido-pyrimidine moiety. In one protocol, 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate reacts with [(2S)-1-methylpyrrolidin-2-yl]methanol in toluene at 110°C for 6 hours. Using Pd(OAc)₂ and BINAP as catalysts, this method achieves 90% yield. Subsequent hydrogenation with Pd(OH)₂/C removes benzyl protecting groups.
Catalytic System
| Component | Role | Source |
|---|---|---|
| Pd(OAc)₂ | Catalyst | |
| BINAP | Ligand | |
| Cs₂CO₃ | Base |
Reductive Amination Pathways
Reductive amination is employed to functionalize piperidine intermediates. For instance, tert-butyl 4-[(3-methanesulfonyl-propyl)-methyl-amino]-piperidine-1-carboxylate is synthesized by reacting 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester with toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester in acetonitrile under reflux. Sodium triacetoxyborohydride facilitates the reduction step, yielding 79% product.
Hydrogenation and Deprotection Sequences
Catalytic Hydrogenation of Nitro Groups
Nitro intermediates derived from nucleophilic substitutions undergo hydrogenation to yield primary amines. A representative procedure uses Pd/C or Pd(OH)₂/C under hydrogen atmospheres (15–45 psi) at 40°C for 24 hours. This step is critical for converting nitro-pyrimidine derivatives into amino-pyrimidine products.
Acidic Deprotection of tert-Butyl Carbamate Groups
Final deprotection of the tert-butyl carbamate group is achieved using trifluoroacetic acid (TFA) or HCl in dichloromethane/methanol mixtures. For example, treatment of tert-butyl 4-[methyl(1-methyl-L-prolyl)amino]piperidine-1-carboxylate with TFA quantitatively removes the Boc group, yielding N,1-dimethyl-N-piperidin-4-yl-L-prolinamide.
Solvent and Temperature Optimization
Impact of Solvent Polarity
Polar aprotic solvents like acetonitrile and dichloromethane dominate these syntheses due to their ability to dissolve both amine and pyrimidine precursors. Non-polar solvents (e.g., toluene) are preferred for palladium-catalyzed reactions to stabilize oxidative addition intermediates.
Thermal Stability Considerations
Reactions requiring prolonged heating (e.g., 30 hours at 65°C) often use acetonitrile due to its high boiling point (82°C). In contrast, room-temperature protocols leverage dichloromethane’s low boiling point (40°C) for rapid solvent removal.
Analytical and Purification Techniques
Chromatographic Purification
Silica gel chromatography with gradients of dichloromethane/methanol (100:1 to 10:1) is standard for isolating tert-butyl intermediates. High-performance liquid chromatography (HPLC) resolves enantiomeric mixtures in chiral derivatives.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) confirm structural integrity. For example, tert-butyl 4-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl-methyl-amino]piperidine-1-carboxylate exhibits characteristic ¹H NMR signals at δ 2.74 (s, 3H, CH₃) and δ 3.75 (s, 2H, CH₂).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Neuropharmacology
This compound has been investigated for its neuropharmacological properties. The tetrahydropyrido-pyrimidine structure is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that derivatives of this compound may exhibit antidepressant and anxiolytic effects by modulating these neurotransmitter pathways.
Anticancer Activity
Studies have shown that compounds similar to tert-butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate possess anticancer properties. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, a related study demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential use in targeted cancer therapies.
Antimicrobial Properties
Preliminary investigations have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The piperidine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.
Biochemical Mechanisms
The biochemical mechanisms of action for this compound are still under investigation. However, it is hypothesized that the piperidine and tetrahydropyrido-pyrimidine components facilitate interactions with specific receptors or enzymes in the body:
- Receptor Binding : Potential binding to serotonin receptors could explain its mood-enhancing effects.
- Enzyme Inhibition : Inhibition of certain kinases may account for its anticancer properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Demonstrated significant antidepressant-like effects in animal models using this compound. |
| Johnson et al. (2024) | Anticancer Activity | Reported IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines. |
| Lee et al. (2025) | Antimicrobial Properties | Found effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Compound 61: tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate
- Structural Differences :
- Pyrido[2,3-d]pyrimidin-7(8H)-one core vs. pyrido[4,3-d]pyrimidine.
- Ethyl linker between piperidine and pyrimidine rings.
- Substitutions: Chlorophenyl and methylpyridyl groups enhance aromatic stacking.
- The ethyl linker may reduce steric hindrance compared to direct piperidine-pyrimidine linkage in the target compound .
tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Structural Differences: Methylsulfonyl group at position 2 vs. methylamino at position 3. Tert-butyl carbamate at position 6 vs. piperidine-linked carbamate.
- Functional Impact: Sulfonyl groups are electron-withdrawing, enhancing metabolic stability but reducing basicity. The absence of a methylamino group limits hydrogen-bond donor capacity .
tert-Butyl 4-(4-((6-(2,4-dichlorophenyl)-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate
- Structural Differences :
- Piperazine ring vs. piperidine.
- Dichlorophenyl and fluorophenyl substituents.
- Halogen atoms enhance lipophilicity and target affinity through hydrophobic interactions .
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- Structural Differences :
- Butoxyvinyl and cyclopentyl substituents.
- Pyridine linker instead of direct piperidine-pyrimidine bonding.
- The pyridine linker may alter solubility and bioavailability .
Key Comparative Data Table
Biological Activity
The compound tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
- CAS Number : 112257-19-9
The structure features a piperidine ring linked to a tetrahydropyrido-pyrimidine moiety, which contributes to its biological activity.
Research indicates that the compound may interact with various biological targets, including:
- Receptor Modulation : It is believed to act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).
- Inhibition of Kinases : Preliminary studies suggest it may inhibit specific kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory responses in vitro.
1. Antidepressant Activity
A study investigated the antidepressant-like effects of similar compounds in animal models. The findings indicated significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy in treating depression-related disorders.
2. Anti-inflammatory Effects
In vitro assays demonstrated that derivatives of this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-1β and TNF-α from activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
3. Antitumor Activity
Research has also indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
